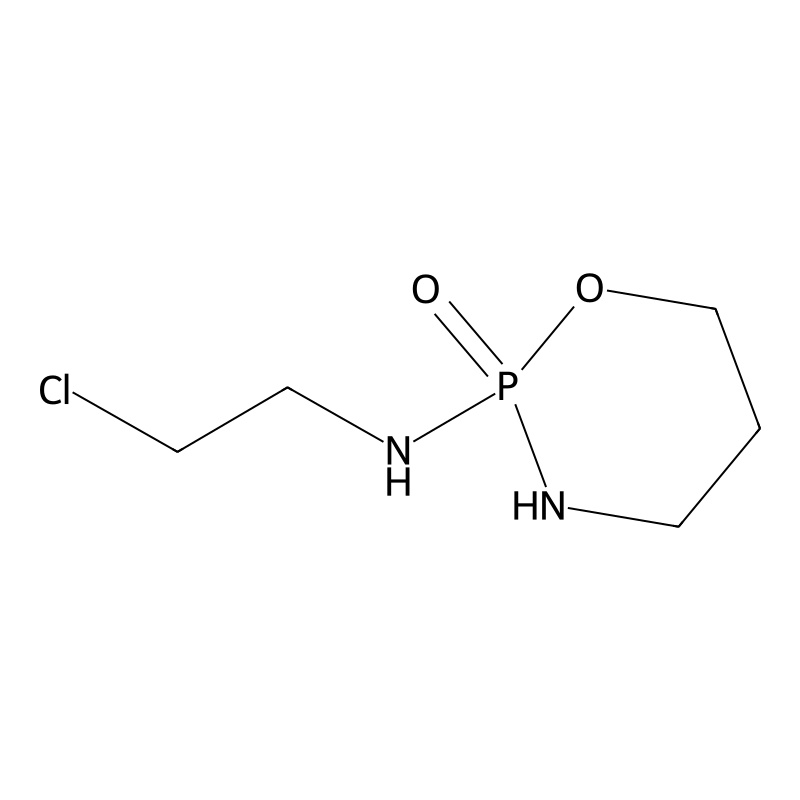N-Dechloroethyl Cyclophosphamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Background and Synthesis:
-Dechloroethylifosfamide is a chemical compound belonging to the class of alkylating agents. It is a derivative of the well-known anticancer drug ifosfamide, but with a chlorine atom replaced by a hydrogen atom in the 3-position of the molecule. This modification has been studied to understand the structure-activity relationship (SAR) of ifosfamide and its potential impact on its therapeutic properties.
The synthesis of 3-dechloroethylifosfamide has been reported in scientific literature. Researchers have employed various methods, including one involving the reaction of N,N-bis(2-chloroethyl)phosphoramidic dichloride with 3-aminopropanol [].
Potential Anticancer Properties:
Similar to ifosfamide, 3-dechloroethylifosfamide has been investigated for its potential anticancer properties. Studies have shown that the compound exhibits cytotoxicity (cell killing) against various cancer cell lines, including those derived from breast, lung, and colon cancers [, ].
The mechanism of action of 3-dechloroethylifosfamide is believed to be similar to that of ifosfamide. Both compounds are prodrugs, meaning they require activation by enzymes within the body to exert their cytotoxic effects. The activated form of the drug alkylates DNA, which can lead to cell death [].
Advantages and Challenges:
Compared to ifosfamide, 3-dechloroethylifosfamide might offer certain advantages. Studies suggest that it might have reduced neurotoxicity, a common side effect associated with ifosfamide treatment []. However, further research is needed to confirm this potential benefit.
N-Dechloroethyl Cyclophosphamide is a significant metabolite derived from the alkylating agent Cyclophosphamide, which is widely used in chemotherapy. This compound is formed through the metabolic process known as N-dechloroethylation, where the chlorinated ethyl groups are removed from the Cyclophosphamide molecule. The chemical structure of N-Dechloroethyl Cyclophosphamide is represented by the formula and it has a molecular weight of approximately 202.18 g/mol. This compound plays a crucial role in understanding the pharmacokinetics and toxicity of Cyclophosphamide, as it is one of the pathways through which Cyclophosphamide is metabolized in the body.
The primary reaction involving N-Dechloroethyl Cyclophosphamide occurs during the metabolism of Cyclophosphamide, primarily facilitated by cytochrome P450 enzymes such as CYP3A4 and CYP2B6. In this process, Cyclophosphamide undergoes N-dechloroethylation to form N-Dechloroethyl Cyclophosphamide along with other metabolites like chloroacetaldehyde, which can be toxic . The reaction can be summarized as follows:
N-Dechloroethyl Cyclophosphamide can be synthesized through various methods, primarily focusing on the dealkylation of Cyclophosphamide. This process typically involves:
- Enzymatic Dealkylation: Utilizing liver microsomes containing cytochrome P450 enzymes to mimic metabolic conditions.
- Chemical Hydrolysis: Conducting hydrolysis reactions under controlled conditions to facilitate the removal of chloroethyl groups.
These methods are often employed in research settings to study the compound's properties and effects.
Research indicates that N-Dechloroethyl Cyclophosphamide interacts with various biological systems primarily through its role as a metabolite of Cyclophosphamide. Studies have shown that while it does not possess significant biological activity, it may influence the pharmacological effects of other compounds when present in biological systems .
Several compounds are structurally or functionally similar to N-Dechloroethyl Cyclophosphamide, particularly within the class of oxazaphosphorines and related alkylating agents. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Activity Level | Key Characteristics |
|---|---|---|---|
| Cyclophosphamide | C₇H₁₅Cl₂N₂O₂P | Active | Alkylating agent used in cancer therapy |
| Ifosfamide | C₇H₁₅Cl₂N₂O₂P | Active | Similar mechanism but different toxicity profile |
| N-Dechloroethylifosfamide | C₅H₁₂ClN₂O₂P | Inactive | Metabolite of Ifosfamide |
| 3-Dechloroethylifosfamide | C₅H₁₂ClN₂O₂P | Inactive | Another metabolite resulting from Ifosfamide |
Uniqueness
N-Dechloroethyl Cyclophosphamide's uniqueness lies in its specific metabolic pathway from Cyclophosphamide and its inactive nature compared to other metabolites like Ifosfamide and 3-Dechloroethylifosfamide. Understanding these differences is crucial for optimizing chemotherapy regimens and managing side effects effectively.








